molecular formula C9H13N3O B2583218 N-(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-2-yl)acetamide CAS No. 40639-93-8

N-(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-2-yl)acetamide

Cat. No.: B2583218
CAS No.: 40639-93-8
M. Wt: 179.223
InChI Key: DCHGWXCDPHNOHH-UHFFFAOYSA-N
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Description

N-(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-2-yl)acetamide is a compound that belongs to the class of benzimidazole derivatives Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Mechanism of Action

Target of Action

N-(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-2-yl)acetamide primarily targets tubulin and cyclooxygenase-2 (COX-2) . Tubulin is a protein that forms microtubules, which are essential for cell division and maintaining cell shape. COX-2 is an enzyme that plays a key role in the inflammatory response by producing prostaglandins.

Mode of Action

This compound interacts with its targets in a specific manner. It inhibits tubulin by binding to the colchicine binding site . This prevents the polymerization of tubulin into microtubules, disrupting cell division. The compound also selectively inhibits COX-2 . It binds in the primary binding site of the COX-2 enzyme, preventing the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation.

Biochemical Pathways

The action of this compound affects several biochemical pathways. By inhibiting tubulin, it disrupts the mitotic spindle formation, leading to cell cycle arrest and apoptosis . By inhibiting COX-2, it reduces the production of prostaglandins, key mediators of inflammation, pain, and fever .

Result of Action

The molecular and cellular effects of this compound’s action include disruption of cell division and reduction of inflammation. By inhibiting tubulin, it can induce cell cycle arrest and apoptosis in cancer cells . By inhibiting COX-2, it can reduce inflammation and associated symptoms .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-2-yl)acetamide typically involves the condensation of an appropriate amine with an acylating agent. One common method involves the reaction of 4,5,6,7-tetrahydro-1H-benzo[d]imidazole with acetic anhydride under controlled conditions. The reaction is usually carried out in the presence of a base, such as pyridine, to facilitate the acylation process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The acetamide group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride or potassium tert-butoxide.

Major Products Formed

    Oxidation: Formation of N-oxides.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted benzimidazole derivatives.

Scientific Research Applications

N-(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-2-yl)acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of various industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-2-yl)acetamide is unique due to its specific structural features and the presence of the acetamide group, which can influence its biological activity and chemical reactivity

Properties

IUPAC Name

N-(4,5,6,7-tetrahydro-1H-benzimidazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O/c1-6(13)10-9-11-7-4-2-3-5-8(7)12-9/h2-5H2,1H3,(H2,10,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCHGWXCDPHNOHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NC2=C(N1)CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

N-Acetylguanidine (1.516 g, 15 mmol, 3 equivalents, commercially available from Aldrich) was added to 2-chlorocyclohexanone (5 mmol, 1 equiv) in acetonitrile (30 ml). The reaction mixture was heated to reflux for 12 hours under argon. Upon cooling, it was evaporated to dryness and the residue washed with water, filtered and air-dried to give 0.13 g of N-(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-2-yl)acetamide. 1H-NMR (400 MHz, DMSO-d6) 13.4 (bs, 1H), 10.31 (bs, 1H), 2.55 (m, 2H), 2.49 (m, 2H). 2.02 (s, 3H), 1.67 (m, 2H), 1.62 (m, 2H).
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5 mmol
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30 mL
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Synthesis routes and methods II

Procedure details

To a solution of 5 g (38 mmol) of 2-chloro-cyclohexanone in MeCN (150 mL) was added 7 g (69 mmol) of N-acetyl-guanidine. The mixture was refluxed for 24 h. After removal of all the solvent, the residue was stirred with sat. aq. Na2CO3 (50 mL) for 5 min, filtered, and the solid was dried to provide 1 g (14%) of N-(4,5,6,7-tetrahydro-1H-benzoimidazol-2-yl)-acetamide. LCMS: 180 (M+1)+. 1H NMR (DMSO-d6, 400 MHz): δ 2.38 (m, 4H), 2.00 (s, 3H), 1.65 (m, 4H) ppm.
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5 g
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7 g
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150 mL
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